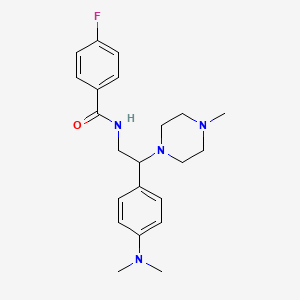
Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Alkaloid Structures
Radchenko et al. (2006) demonstrated the use of a similar compound, ethyl 4-methoxy-1-methylpyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine-2-carboxylate, in synthesizing complex alkaloid structures, specifically the pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton. This synthesis is crucial in the production of arnoamines A and B, pentacyclic marine alkaloids with potential biological significance (Radchenko et al., 2006).
Anti-Proliferative Activity in Cancer Research
Thomas et al. (2017) explored a related compound, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, for its pronounced anti-proliferative activity and tumor cell selectivity. Such compounds are emerging as potential cancer therapeutics due to their ability to selectively inhibit the proliferation of specific tumor cell types (Thomas et al., 2017).
Exploration of Molecular Structures
Mirković et al. (2014) conducted an experimental and theoretical study on methoxy substituted pyridones, providing insight into the structural aspects of these compounds. This research is essential for understanding the molecular behavior and potential applications of similar compounds (Mirković et al., 2014).
Anti-Juvenile Hormone Activity
Furuta et al. (2006) reported on ethyl 4-(2-aryloxyhexyloxy)benzoates, structurally related to ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate, for their activity in inducing precocious metamorphosis in insect larvae. This research contributes to the development of bioactive compounds with specific hormonal effects (Furuta et al., 2006).
Antimicrobial and Antioxidant Properties
Raghavendra et al. (2016) synthesized compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, exhibiting significant antimicrobial and antioxidant activities. This research is vital for discovering new drugs with potential health benefits (Raghavendra et al., 2016).
Mechanism of Action
Target of Action
Many compounds with a pyrrole core are known to interact with various enzymes, receptors, and other proteins, influencing cellular processes .
Mode of Action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. Pyrrole derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrrole derivatives can potentially influence a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its ability to interact with its targets, and its susceptibility to metabolic processes .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(17)14-10(2)9-13(16-14)11-5-7-12(18-3)8-6-11/h5-9,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGCDBWHDMGOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)
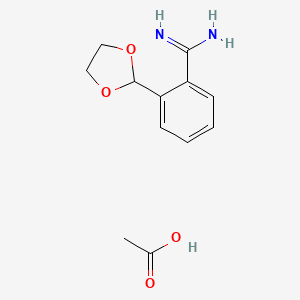
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2967360.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)
![(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2967367.png)
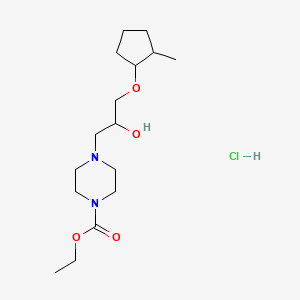
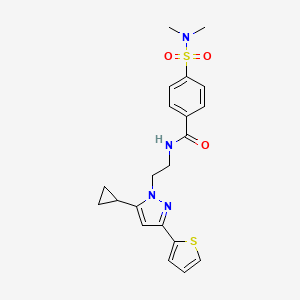
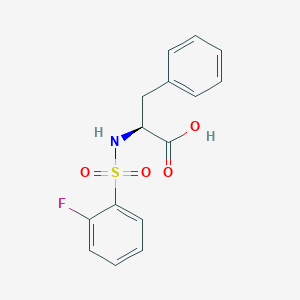
![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)

